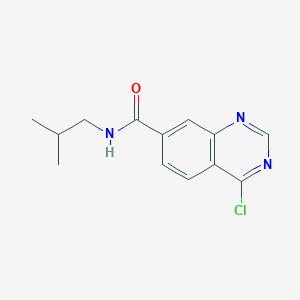

4-Chloro-N-isobutylquinazoline-7-carboxamide

Übersicht

Beschreibung

4-Chloro-N-isobutylquinazoline-7-carboxamide is a chemical compound with the molecular formula C13H14ClN3O. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

The synthesis of 4-Chloro-N-isobutylquinazoline-7-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroquinazoline with isobutylamine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis can be employed to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

4-Chloro-N-isobutylquinazoline-7-carboxamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form quinazoline derivatives with different oxidation states. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Condensation Reactions: The compound can participate in condensation reactions with various aldehydes or ketones to form new quinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Chloro-N-isobutylquinazoline-7-carboxamide has shown potential as a pharmacological agent due to its ability to interact with specific biological targets. Its applications include:

- Anticancer Activity : Research indicates that compounds similar to this compound exhibit inhibitory effects on cancer cell proliferation. Studies have demonstrated that quinazoline derivatives can act as potent inhibitors of various kinases involved in cancer signaling pathways, making them candidates for cancer therapeutics .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways, providing a basis for developing new anti-inflammatory drugs .

Biochemical Assays

This compound is utilized in biochemical assays due to its ability to serve as a fluorescent probe:

- Fluorescent Labeling : The compound can be used to label biomolecules, allowing for the visualization and tracking of proteins in biological systems. This application is crucial in understanding protein interactions and functions within cells .

Synthesis and Derivatives

This compound serves as a precursor for synthesizing various derivatives that may enhance biological activity:

- Synthetic Pathways : The compound can be modified to create derivatives with improved pharmacological profiles. For example, modifications at the carboxamide group can lead to enhanced binding affinity for specific targets, increasing therapeutic efficacy .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of quinazoline derivatives, including this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted on the anti-inflammatory properties of quinazoline derivatives highlighted how this compound modulates cytokine release in macrophages. This study provided insights into its mechanism of action, showing reduced levels of pro-inflammatory cytokines .

Wirkmechanismus

The mechanism of action of 4-Chloro-N-isobutylquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

4-Chloro-N-isobutylquinazoline-7-carboxamide can be compared with other similar quinazoline derivatives, such as:

4-Chloroquinazoline: This compound serves as a precursor in the synthesis of this compound and shares similar chemical properties.

N-Isobutylquinazoline-7-carboxamide: This derivative lacks the chlorine atom but retains the quinazoline core structure and is used in similar applications.

Quinazoline-7-carboxamide: A simpler derivative without the isobutyl and chlorine substituents, used as a starting material for various synthetic transformations.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and applications .

Biologische Aktivität

4-Chloro-N-isobutylquinazoline-7-carboxamide is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Molecular Formula: C13H14ClN3O

Molecular Weight: 265.72 g/mol

CAS Number: 1092460-43-9

The structure of this compound includes a chlorine atom, which plays a crucial role in its reactivity and biological interactions. The compound has been utilized in various scientific research applications due to its potential as an enzyme inhibitor and its implications in cancer therapy.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Inhibition of NAMPT: This compound has been shown to inhibit nicotinamide adenine dinucleotide (NAD+) biosynthesis by targeting nicotinamide phosphoribosyltransferase (NAMPT), which is critical for cancer cell metabolism. This inhibition leads to reduced NAD+ levels in tumor cells, ultimately inducing cell death .

- Modulation of Cellular Pathways: The compound influences various cellular signaling pathways, impacting gene expression and cellular metabolism. It can alter the morphology and function of different cell types, including cancer cells.

Biological Activity and Research Findings

Numerous studies have investigated the biological effects of this compound. Below is a summary of key findings:

Case Studies

Case Study: Colorectal Cancer Treatment

In a study involving colorectal cancer xenograft models, this compound demonstrated significant tumor reduction compared to control groups. The mechanism was linked to NAMPT inhibition, resulting in decreased NAD+ levels and subsequent apoptosis in cancer cells .

Case Study: Multiple Myeloma

Research indicated that this compound effectively inhibited the proliferation of multiple myeloma cells in vitro and in vivo. The study highlighted its potential as a therapeutic agent by disrupting metabolic pathways critical for cancer cell survival .

Eigenschaften

IUPAC Name |

4-chloro-N-(2-methylpropyl)quinazoline-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O/c1-8(2)6-15-13(18)9-3-4-10-11(5-9)16-7-17-12(10)14/h3-5,7-8H,6H2,1-2H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSAAJUNFLUVRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.